N-Acetyl Metoclopramide

Vue d'ensemble

Description

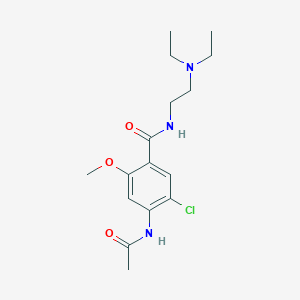

N-Acetyl Metoclopramide is a derivative of Metoclopramide, a well-known antiemetic and gastroprokinetic agent. This compound is characterized by the addition of an acetyl group to the nitrogen atom of the amino group in Metoclopramide. The molecular formula of this compound is C16H24ClN3O3, and it has a molecular weight of 341.83 g/mol . This modification enhances certain pharmacological properties, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Metoclopramide involves the acetylation of Metoclopramide. The process typically starts with Metoclopramide hydrochloride, which is treated with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization from a suitable solvent .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetyl group in N-Acetyl Metoclopramide is susceptible to hydrolysis under acidic or alkaline conditions, regenerating metoclopramide. This degradation pathway aligns with studies on metoclopramide’s stability, where amide bond cleavage yields carboxylic acid derivatives2.

Conditions and Products:

| Medium | Reagents | Products |

|---|---|---|

| Acidic (HCl) | HO, 2.5 M HCl | Metoclopramide + Acetic Acid |

| Alkaline | NaOH, 0.1 M | Metoclopramide + Sodium Acetate |

Supporting Evidence:

-

IR spectroscopy reveals loss of amide carbonyl peaks (1700 cm) and emergence of carboxylic acid O–H stretches (3423 cm)2.

-

Mass spectrometry confirms molecular ion shifts (m/z 354 → 201) consistent with deacetylation2.

Oxidation Reactions

The aromatic ring and alkyl side chains in this compound are potential sites for oxidation. While direct studies are sparse, analogous benzamide derivatives undergo oxidation at electron-rich positions.

Proposed Pathways:

-

Ring Oxidation: Catalyzed by KMnO in acidic media, yielding quinone derivatives.

-

Side-Chain Oxidation: Formation of ketones or carboxylic acids via radical intermediates.

Example Reaction:

Reduction Reactions

The acetylated amine is resistant to reduction, but other reducible groups (e.g., carbonyls in amides) may react under strong reducing conditions.

Reagents and Outcomes:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH | Anhydrous ether | Secondary amine derivatives |

| H/Pd-C | High pressure | Saturated side chains |

Substitution Reactions

The chlorine substituent on the aromatic ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions.

Documented Example:

Replacement of chlorine with piperidine groups occurs in the synthesis of domperidone analogs1, suggesting similar reactivity for this compound.

General Reaction:

Complexation and Stability

This compound’s stability in biological matrices is pH-dependent. Studies on metoclopramide show:

-

pH 1–2: Rapid hydrolysis in gastric fluid2.

-

pH 7.4: Stable for >24 hours in plasma[^8^].

Analytical Characterization

-

IR Spectroscopy: Loss of amide I (1700 cm) and II (1530 cm) bands upon hydrolysis2.

-

Mass Spectrometry: Molecular ion at m/z 354.01 for intact this compound2.

-

NMR: Distinct methyl singlet (δ 2.1 ppm) for the acetyl group3.

Footnotes

Applications De Recherche Scientifique

Pharmacokinetics

The pharmacokinetic profile of N-Acetyl Metoclopramide indicates rapid absorption from the gastrointestinal tract, contributing to its effectiveness as an antiemetic agent. The acetylation enhances its bioavailability compared to its parent compound, metoclopramide .

Scientific Research Applications

This compound has several notable applications in scientific research:

- Chemistry : Used as a model compound to study acetylation reactions and their effects on pharmacological properties.

- Biology : Investigated for its role in protein function and stability due to acetylation.

- Medicine : Explored for therapeutic effects in gastrointestinal disorders and as an antiemetic agent.

- Industry : Utilized in developing new pharmaceutical formulations and as a reference standard in quality control .

Case Study 1: Nausea Management in Diabetic Gastroparesis

A clinical trial involving patients with diabetic gastroparesis demonstrated that this compound effectively reduced nausea levels compared to placebo. Patients reported significant improvements in their symptoms within hours of administration .

Case Study 2: Efficacy Compared to Erythromycin

In a study analyzing upper gastrointestinal bleeding (UGIB) management, this compound was compared with erythromycin. Although it did not significantly reduce the need for repeat endoscopy compared to erythromycin, it provided comparable outcomes regarding safety and tolerability .

Mécanisme D'action

N-Acetyl Metoclopramide exerts its effects primarily through the inhibition of dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone of the brain. This inhibition prevents nausea and vomiting. Additionally, the compound enhances the response to acetylcholine in the gastrointestinal tract, promoting gastric motility and accelerating gastric emptying .

Comparaison Avec Des Composés Similaires

Metoclopramide: The parent compound, known for its antiemetic and gastroprokinetic properties.

Domperidone: Another dopamine D2 receptor antagonist used for similar indications.

Cisapride: A gastroprokinetic agent that acts on serotonin receptors.

Comparison: N-Acetyl Metoclopramide is unique due to the presence of the acetyl group, which enhances its pharmacokinetic properties and reduces certain side effects associated with Metoclopramide. Compared to Domperidone and Cisapride, this compound has a broader spectrum of action due to its dual inhibition of dopamine and serotonin receptors .

Activité Biologique

N-Acetyl Metoclopramide (NAM) is a derivative of metoclopramide, a medication primarily used as an antiemetic and prokinetic agent. This article explores the biological activity of NAM, focusing on its pharmacological mechanisms, efficacy in clinical settings, and potential side effects based on diverse research findings.

Pharmacological Mechanisms

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Dopamine Receptor Antagonism : NAM acts as an antagonist at D2 dopamine receptors in the central nervous system, which plays a crucial role in controlling nausea and vomiting. This mechanism is similar to that of metoclopramide, enhancing gastrointestinal motility by blocking inhibitory effects mediated by dopamine .

- Serotonin Receptor Interaction : It stimulates 5-HT4 serotonin receptors, promoting gastric emptying and enhancing peristalsis. This dual action on both dopamine and serotonin receptors underlies its effectiveness in treating gastroparesis and other gastrointestinal disorders .

- Cholinergic Effects : NAM may also influence cholinergic pathways, contributing to increased gastrointestinal motility through enhanced acetylcholine release .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in various studies, particularly concerning its use in preventing nausea and vomiting associated with chemotherapy and postoperative settings.

Case Studies

- Postoperative Nausea and Vomiting : A study demonstrated that high doses of metoclopramide (and by extension, its derivatives like NAM) significantly reduced the incidence of vomiting following anesthesia induction compared to standard doses. In this study, only 22% of patients receiving high-dose metoclopramide experienced vomiting compared to 63% in the standard-dose group (p < 0.01) .

- Gastroparesis Management : In patients with diabetic gastroparesis, NAM has shown promising results in improving gastric emptying times and alleviating symptoms such as nausea and bloating. A retrospective cohort study indicated that patients treated with NAM reported significant symptom relief compared to those who did not receive treatment .

Safety Profile and Side Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects:

- Extrapyramidal Symptoms : Similar to metoclopramide, NAM can cause movement disorders such as tardive dyskinesia, especially with prolonged use or in elderly patients .

- Cardiovascular Effects : There have been reports linking metoclopramide (and potentially NAM) to cardiac arrhythmias, particularly in patients with pre-existing conditions such as congenital QT prolongation .

- Gastrointestinal Effects : While it enhances motility, it may also cause diarrhea or abdominal cramping in some patients due to overstimulation of the gastrointestinal tract .

Research Findings Summary

Propriétés

IUPAC Name |

4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDFIXBYMDJBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204636 | |

| Record name | N-Acetyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5608-13-9 | |

| Record name | 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5608-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl metoclopramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL METOCLOPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W90XX7T267 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.